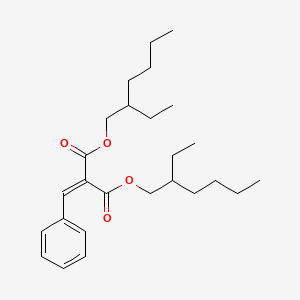

Bis(2-ethylhexyl) 2-benzylidenepropanedioate

Description

Properties

CAS No. |

5468-28-0 |

|---|---|

Molecular Formula |

C26H40O4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 2-benzylidenepropanedioate |

InChI |

InChI=1S/C26H40O4/c1-5-9-14-21(7-3)19-29-25(27)24(18-23-16-12-11-13-17-23)26(28)30-20-22(8-4)15-10-6-2/h11-13,16-18,21-22H,5-10,14-15,19-20H2,1-4H3 |

InChI Key |

DDRDRGWDSPDASN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid-Catalyzed Reaction

The classical route for preparing this compound involves the esterification of 2-benzylidenepropanedioic acid with 2-ethylhexanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the following steps:

- Step 1: Mixing 2-benzylidenepropanedioic acid with excess 2-ethylhexanol.

- Step 2: Addition of a catalytic amount of acid catalyst.

- Step 3: Heating the mixture under reflux with continuous removal of water to drive the equilibrium towards ester formation.

- Step 4: After completion, neutralization of the catalyst and purification by washing, drying, and distillation or recrystallization.

This method is widely used due to its simplicity and reliability, though it requires careful control of reaction conditions to avoid side reactions or incomplete esterification.

Alternative Catalytic Systems

While direct literature on this compound is limited, analogous esters such as bis(2-ethylhexyl) phosphate are prepared using advanced catalytic systems that could be adapted for this compound. For example, a patent describes a catalytic system involving aluminum chloride (AlCl$$_3$$), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate as a composite catalyst for esterification reactions involving 2-ethylhexanol and phosphorus oxychloride. This approach includes:

- Catalyst Preparation: Mixing AlCl$$_3$$, 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate.

- Reaction Conditions: Slow addition of 2-ethylhexanol to phosphorus oxychloride at 0–10°C, stirring at 15–25°C, removal of HCl gas, and subsequent heating to 40–70°C.

- Neutralization: Addition of NaOH solution to neutralize acid by-products.

- Purification: Washing, filtration, and distillation to isolate the ester product.

Though this method is specific to bis(2-ethylhexyl) phosphate, the catalytic principles and reaction control strategies could be adapted for the synthesis of this compound, especially when high purity and yield are required.

Comparative Data Table of Preparation Parameters

| Parameter | Classical Acid-Catalyzed Esterification | Advanced Catalytic Method (Adapted) |

|---|---|---|

| Starting Materials | 2-benzylidenepropanedioic acid, 2-ethylhexanol | 2-benzylidenepropanedioic acid, 2-ethylhexanol, composite catalyst (AlCl$$_3$$, etc.) |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | AlCl$$_3$$, 1-ethyl-3-methylimidazole fluoroform sulphonate, ammonium vanadate |

| Temperature Range | Reflux (~130–150°C) | 0–10°C (addition), 15–25°C (stirring), 40–70°C (reaction) |

| Reaction Time | Several hours (4–8 h) | 1.5–4 h for addition and reaction phases |

| Water Removal | Continuous (Dean-Stark apparatus) | Removal of HCl gas during reaction |

| Neutralization | Base wash after reaction | NaOH solution addition during reaction |

| Purification | Washing, drying, distillation | Washing, filtration, distillation |

| Yield | Typically high (>85%) | High, dependent on catalyst efficiency |

Research Results and Observations

Catalyst Effects: The use of composite catalysts such as AlCl$$_3$$ combined with ionic liquids and vanadate salts enhances reaction rates and selectivity in esterification reactions involving bulky alcohols like 2-ethylhexanol. This could translate to improved yields and purities for this compound.

Temperature Control: Lower temperatures during the initial addition phase prevent side reactions and decomposition, while gradual heating promotes complete esterification.

Neutralization Step: Controlled addition of NaOH neutralizes acid by-products (e.g., HCl), preventing hydrolysis of the ester and facilitating product isolation.

Purification: Multi-step washing and distillation ensure removal of residual catalysts and unreacted starting materials, critical for obtaining a high-purity product suitable for sensitive applications.

Summary and Recommendations

The preparation of this compound primarily relies on esterification of 2-benzylidenepropanedioic acid with 2-ethylhexanol. The classical acid-catalyzed method remains the standard due to its straightforwardness and established protocols. However, emerging catalytic systems involving composite catalysts (AlCl$$_3$$-based) offer promising enhancements in reaction efficiency and product quality, as demonstrated in related ester syntheses.

For researchers aiming to optimize the synthesis of this compound, the following are recommended:

- Employ acid catalysts with careful temperature and time control to maximize yield.

- Explore composite catalytic systems to improve reaction kinetics and selectivity.

- Implement effective neutralization and purification steps to ensure product purity.

- Consider reaction monitoring techniques (e.g., HPLC, NMR) to optimize reaction endpoints.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) 2-benzylidenepropanedioate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Plasticizer in Polymer Chemistry

One of the primary applications of Bis(2-ethylhexyl) 2-benzylidenepropanedioate is as a plasticizer in the production of flexible polymers. It enhances the mechanical properties and processability of various plastics, particularly polyvinyl chloride (PVC) and poly(lactic acid) (PLA).

Case Study: Poly(lactic acid) Fiber Production

Research indicates that incorporating low-molecular-weight esters like this compound can improve the melt spinning process of PLA fibers, leading to enhanced structural integrity and flexibility. This advancement has significant implications for textile manufacturing technologies, potentially leading to more sustainable production methods (Gzyra-Jagieła et al., 2024).

Environmental Monitoring

This compound is also utilized in environmental studies, particularly in analyzing atmospheric pollutants. Its presence in various waste streams necessitates monitoring due to its potential impact on human health and ecosystems.

Table: Environmental Applications

| Application Area | Description |

|---|---|

| Atmospheric Analysis | Used in gas chromatography for detecting phthalate esters in air samples (Argamino et al., 2024). |

| Health Risk Assessments | Evaluated for its role in assessing organic compounds in fine particulate matter (Gao et al., 2024). |

Toxicological Studies

The compound has been studied for its toxicological effects, particularly concerning reproductive health. Investigations into its endocrine-disrupting properties have revealed significant findings.

Case Study: Reproductive Endocrine Disruption

A study on Japanese medaka fish demonstrated that exposure to this compound resulted in altered gene expression related to the reproductive endocrine system, highlighting its potential as an environmental endocrine disruptor (Horie and Uaciquete, 2023).

Industrial Applications

In addition to its role as a plasticizer, this compound finds applications as a solvent and binder in various industrial formulations.

Table: Industrial Uses

| Industry | Specific Use |

|---|---|

| Coatings | Acts as a binder and plasticizer in paint formulations. |

| Cosmetics | Serves as an emulsifier and fragrance component (PubChem). |

| Lubricants | Used as a lubricant additive due to its viscosity properties. |

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2-benzylidenepropanedioate involves its interaction with cellular membranes, where it increases the flexibility and permeability of the membrane. This interaction is primarily due to the compound’s ability to insert itself into the lipid bilayer of the membrane, disrupting the regular packing of the lipids and increasing the fluidity of the membrane . This increased fluidity can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Key Compounds for Comparison:

Bis(2-ethylhexyl) phthalate (DEHP)

Bis(2-ethylhexyl) terephthalate (DEHTP)

Bis(2-ethylhexyl) adipate (DEHA)

Table 1: Comparative Overview of Key Properties

Structural and Functional Differences

- Backbone Chemistry: DEHP: Ortho-diester of phthalic acid (aromatic benzene ring). DEHTP: Para-diester of terephthalic acid (linear aromaticity). DEHA: Aliphatic diester of adipic acid (six-carbon chain).

Applications :

- No empirical data are available .

Biological Activity

Bis(2-ethylhexyl) 2-benzylidenepropanedioate, commonly known as a phthalate ester, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and larvicidal applications. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 390.564 g/mol. It belongs to a class of compounds known for their plasticizing properties, but recent studies have highlighted their potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of the compound against Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of 12.33 mm for E. coli and 5.66 mm for S. aureus at a concentration of 250 ppm, indicating its effectiveness as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Escherichia coli | 12.33 | 250 |

| Staphylococcus aureus | 5.66 | 250 |

Larvicidal Activity

The compound also exhibits larvicidal effects, particularly against mosquito larvae such as Culex quinquefasciatus.

Case Study: Larvicidal Efficacy

In a controlled experiment, the mortality rate of mosquito larvae was assessed at various concentrations:

| Concentration (ppm) | Mortality Rate (%) after 72 hours |

|---|---|

| 50 | 23 |

| 100 | 61 |

| 150 | 78 |

| 200 | 100 |

At a concentration of 250 ppm, the compound achieved complete mortality (100%) after 72 hours of exposure .

The mode of action for the biological activity of this compound includes:

- Inhibition of Acetylcholinesterase (AChE) : The compound demonstrated AChE inhibition rates increasing with concentration, reaching up to 75.33% at the highest tested level (250 ppm). This suggests potential neurotoxic effects on target organisms .

- DNA Damage Assessment : A comet assay revealed significant DNA damage in treated larvae, with mean comet tail lengths indicating substantial genetic impact at elevated concentrations .

Antimutagenic Properties

Beyond its antimicrobial and larvicidal activities, this compound has shown promising antimutagenic properties.

Case Study: Antimutagenicity in Bacterial Strains

In experiments involving Salmonella typhimurium strains TA98 and TA100, the compound exhibited significant inhibition of mutagenicity induced by aflatoxin B1 (AFB1). The results indicated a reduction in revertants by up to 97% at optimal concentrations .

| Concentration (ng/mL) | Percentage Inhibition (%) |

|---|---|

| 5000 | 60 |

| 1000 | 51 |

This suggests its potential as a chemopreventive agent against mutagen-induced DNA damage.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Bis(2-ethylhexyl) 2-benzylidenepropanedioate in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Monitor airborne concentrations using gas detectors if prolonged exposure is anticipated .

- Store in sealed containers away from oxidizers and heat sources. Label containers clearly with hazard warnings .

- For spills, use inert absorbents (e.g., vermiculite) and avoid water, which may spread contamination .

Q. How can researchers characterize the physical properties of this compound (e.g., solubility, stability)?

- Methodological Guidance :

- Solubility : Perform shake-flask experiments in polar (water, ethanol) and non-polar solvents (hexane) under controlled temperatures. Note insolubility in water, as observed in structurally similar esters .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with analogs like Bis(2-ethylhexyl) fumarate (boiling point: 185°C) .

- Spectroscopic Analysis : Confirm structure via FT-IR (C=O stretching ~1700 cm⁻¹) and NMR (proton signals for benzylidene and ethylhexyl groups) .

Q. What experimental designs are suitable for initial synthesis optimization?

- Methodological Guidance :

- Factorial Design : Use a 2^k design to screen variables (e.g., catalyst concentration, temperature). For example, vary reaction temperature (80–120°C) and molar ratios (1:1 to 1:2) to identify main effects .

- Orthogonal Arrays : Apply Taguchi methods to reduce trial numbers while assessing interactions between parameters like solvent polarity and reaction time .

Advanced Research Questions

Q. How can computational tools enhance the design of reactions involving this compound?

- Methodological Guidance :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states. ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions .

- AI-Driven Optimization : Implement machine learning models (e.g., COMSOL Multiphysics) to simulate reaction kinetics and automate parameter adjustments. This reduces trial-and-error experimentation .

Q. How should researchers resolve contradictions in toxicity data for structurally similar esters?

- Methodological Guidance :

- Comparative Analysis : Cross-reference toxicity studies of analogs (e.g., Bis(2-ethylhexyl) phthalate) using databases like PubChem. Note discrepancies in aquatic toxicity (e.g., low toxicity in TCI data vs. EPA reports) .

- In Silico Toxicology : Apply QSAR models to predict ecotoxicity endpoints. Validate with in vitro assays (e.g., Daphnia magna immobilization tests) .

Q. What strategies optimize multi-step syntheses of this compound for scalability?

- Methodological Guidance :

- Membrane Separation : Use spiral-wound modules or rotating packed bed reactors to enhance mass transfer during esterification steps, reducing reaction time .

- Process Intensification : Integrate continuous-flow systems with real-time monitoring (e.g., inline FT-IR) to maintain product consistency at scale .

Q. How can researchers validate the ecological impact of this compound in aquatic systems?

- Methodological Guidance :

- Microcosm Studies : Expose model organisms (e.g., algae, zebrafish) to graded concentrations. Measure LC50/EC50 values and compare with regulatory thresholds (e.g., EPA TSCA listings) .

- Degradation Analysis : Perform photolysis/hydrolysis experiments under simulated environmental conditions. Use HPLC-MS to track breakdown products .

Methodological Notes

- Data Contradictions : Always cross-validate findings with multiple analytical techniques (e.g., GC-MS vs. NMR) and reference databases (PubChem, Reaxys) .

- Ethical Compliance : Follow institutional guidelines for chemical disposal and toxicity reporting. Document all procedures to align with CRDC standards for engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.